![molecular formula C18H24N2O2S B5544485 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide
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Overview
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide is a compound with a complex molecular structure that includes a thiazole ring and a benzamide group. It belongs to a class of compounds known for their potential in various applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, often starting with basic structures like benzamide derivatives and incorporating thiazole scaffolds through reactions like condensation and cyclization. For instance, the synthesis of similar N-(thiazol-2-yl) benzamide derivatives involves interactions between thioureas and bromoacetyl salicylamide in ethanol, indicating a multi-step synthetic process that includes cyclization and substitution reactions (Narayana et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazole ring coupled with a benzamide group. This combination often results in compounds with planar structures or specific conformations influenced by intramolecular interactions like hydrogen bonding and π-π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds similar to N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide often exhibit a range of chemical reactions due to the presence of reactive functional groups. These reactions include condensation, cyclization, and substitution, contributing to their diverse chemical properties and potential applications in various fields (Saeed et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide and its derivatives have been explored in various chemical syntheses and characterizations, highlighting their potential in medicinal chemistry. Notably, the microwave-assisted facile synthesis of thiadiazole scaffolds, incorporating benzamide groups, demonstrated significant anticancer activity against various human cancer cell lines, underscoring the compound's relevance in drug discovery (Tiwari et al., 2017). Another study focused on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, emphasizing the role of methyl functionality and S⋯O interaction in gelation behavior, which can be applied in material science for creating novel gel-based materials (Yadav & Ballabh, 2020).
Anticancer and Biological Activities
The chemical structure of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide lends itself to modification, resulting in derivatives with promising biological activities. For instance, the synthesis and activity evaluation of various derivatives have shown potential nonsteroidal anti-inflammatory properties, expanding the compound's applicability in treating inflammation-related conditions (Lynch et al., 2006). Moreover, compounds related to this chemical structure have been explored for their antimicrobial properties, providing a foundation for developing new antibiotics (Bikobo et al., 2017).
Material Science and Corrosion Inhibition
In material science, derivatives of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide have been investigated for their corrosion inhibitory effects on steel, presenting a novel approach to protecting industrial materials (Hu et al., 2016). These studies highlight the compound's versatility and potential applications beyond pharmaceuticals, encompassing areas like industrial material protection and enhancement.
Future Directions
properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12-16(23-13(2)20-12)11-19-17(21)15-7-5-6-14(10-15)8-9-18(3,4)22/h5-7,10,22H,8-9,11H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBVSHAGPFYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
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